molecular formula C3H9NO2S B14570524 Trimethylsulfanium nitrite CAS No. 61362-51-4

Trimethylsulfanium nitrite

Cat. No.: B14570524
CAS No.: 61362-51-4
M. Wt: 123.18 g/mol
InChI Key: DZJZYOVDFNKBIH-UHFFFAOYSA-M
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Description

Trimethylsulfanium nitrite is an organic compound characterized by the presence of a sulfonium ion bonded to three methyl groups and a nitrite anion

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsulfanium compounds can be synthesized by treating a suitable alkyl halide with a thioether. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide:

(CH3)2S+CH3I[(CH3)3S]+I(CH_3)_2S + CH_3I \rightarrow [(CH_3)_3S]^+I^- (CH3​)2​S+CH3​I→[(CH3​)3​S]+I−

This method can be adapted to produce trimethylsulfanium nitrite by substituting the appropriate nitrite source.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: Trimethylsulfanium nitrite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the nitrite group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Trimethylsulfoxonium and trimethylsulfonium salts.

    Reduction: Dimethyl sulfide and methyl derivatives.

    Substitution: Various substituted sulfonium compounds depending on the nucleophile used.

Scientific Research Applications

Trimethylsulfanium nitrite has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of epoxides and other cyclic compounds.

    Biology: Investigated for its potential role in biological systems and as a model compound for studying sulfonium ions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which trimethylsulfanium nitrite exerts its effects involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can form bonds with nucleophilic centers in other molecules, facilitating reactions such as nucleophilic substitution and oxidation. The nitrite anion can also participate in redox reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

    Trimethylsulfonium chloride: Similar structure but with a chloride anion.

    Trimethylsulfonium bromide: Contains a bromide anion instead of nitrite.

    Trimethylsulfoxonium: An oxidized form with an additional oxygen atom bonded to sulfur.

Uniqueness: Trimethylsulfanium nitrite is unique due to the presence of the nitrite anion, which imparts distinct chemical properties and reactivity compared to other trimethylsulfonium salts. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

61362-51-4

Molecular Formula

C3H9NO2S

Molecular Weight

123.18 g/mol

IUPAC Name

trimethylsulfanium;nitrite

InChI

InChI=1S/C3H9S.HNO2/c1-4(2)3;2-1-3/h1-3H3;(H,2,3)/q+1;/p-1

InChI Key

DZJZYOVDFNKBIH-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)C.N(=O)[O-]

Origin of Product

United States

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